molecular formula C6H12ClNO4S B2920700 Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride CAS No. 2137458-07-0

Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride

Cat. No.: B2920700
CAS No.: 2137458-07-0
M. Wt: 229.68
InChI Key: DSTXORXRAVFIDY-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylate hydrochloride (CAS: 1461706-29-5) is a heterocyclic compound featuring a thiomorpholine ring system with a sulfone (1,1-dioxo) group and a methyl carboxylate ester at the 3-position. Its molecular formula is C₅H₁₀ClNO₄S, with a molecular weight of 215.6552 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it relevant in pharmaceutical and synthetic chemistry. Safety protocols for handling include precautions against heat and ignition sources (P210) and ensuring proper storage away from children (P102) .

Properties

IUPAC Name

methyl 1,1-dioxo-1,4-thiazinane-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-6(8)5-4-12(9,10)3-2-7-5;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTXORXRAVFIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CS(=O)(=O)CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and activation. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogues include:

Morpholine-3-carboxylate Derivatives : Replacement of the sulfur atom in the thiomorpholine ring with oxygen eliminates the sulfone group, reducing molecular weight and altering electronic properties.

Thiomorpholine-3-carboxylic Acid Hydrochloride : The free acid form (without the methyl ester) has increased polarity, impacting solubility and reactivity in aqueous environments.

Table 1: Key Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 1,1-dioxo-thiomorpholine-3-carboxylate HCl C₅H₁₀ClNO₄S 215.6552 Thiomorpholine, sulfone, carboxylate
Morpholine-3-carboxylic acid HCl C₅H₁₀ClNO₃ 199.60 Morpholine, carboxylate
Thiomorpholine-3-carboxylic acid HCl C₅H₁₀ClNO₃S 199.66 Thiomorpholine, carboxylate

Crystallographic and Conformational Analysis

Crystallographic studies of thiomorpholine derivatives often employ software such as SHELX and WinGX for structure refinement and visualization . The sulfone group in Methyl 1,1-dioxo-thiomorpholine-3-carboxylate hydrochloride introduces rigidity to the thiomorpholine ring, contrasting with oxygen-containing morpholine derivatives, which exhibit greater conformational flexibility. Ring puckering analysis (via Cremer-Pople coordinates) reveals that sulfur’s larger atomic radius and electronegativity influence non-planar distortions in the thiomorpholine ring compared to morpholine .

Hydrogen Bonding and Supramolecular Interactions

The hydrochloride salt forms robust hydrogen-bonding networks via Cl⁻ and the carboxylate oxygen. Bernstein et al. () note that such interactions drive crystal packing efficiency, a feature less pronounced in non-ionic analogues like methyl esters of thiomorpholine-carboxylic acids .

Research Findings and Limitations

Lumping Strategy in Computational Studies

highlights the lumping of compounds with similar functional groups (e.g., carboxylates or sulfones) to predict physicochemical behavior. This approach simplifies modeling but may overlook subtle electronic differences between thiomorpholine and morpholine derivatives .

Biological Activity

Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique thiomorpholine structure, is being researched for various pharmacological applications, including its role in enzyme inhibition and its effects on cellular processes.

  • Molecular Formula : C5_5H8_8ClN2_2O4_4S
  • Molecular Weight : 215.66 g/mol
  • Purity : Typically around 95% .

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit specific enzymes, particularly those involved in critical metabolic pathways. For instance, it has been reported to affect UDP-3-O-acyl-N-acetylglucosamine deacetylase activity (EC 3.5.1.108), which plays a crucial role in lipid A biosynthesis in bacteria . This inhibition may lead to potential applications in antimicrobial therapies.

Anticancer Properties

Research indicates that this compound could exhibit anticancer properties by modulating signaling pathways associated with tumor growth and proliferation. In vitro studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cell lines, suggesting a potential mechanism of action for this compound .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits UDP-3-O-acyl-N-acetylglucosamine deacetylase
Anticancer ActivityInduces apoptosis in certain cancer cell lines
Antimicrobial EffectsPotential against bacterial infections

Pharmacological Applications

The pharmacological applications of this compound extend beyond enzyme inhibition and anticancer activity. Its structural characteristics suggest potential uses in:

  • Antimicrobial Treatments : Targeting bacterial infections through enzyme inhibition.
  • Cancer Therapy : As a part of combination therapies aimed at enhancing the efficacy of existing treatments.

Mechanistic Studies

Mechanistic studies have shown that the compound interacts with specific protein targets within cells, leading to alterations in metabolic pathways. For example, its interaction with deacetylase enzymes can disrupt lipid metabolism, which is crucial for cell membrane integrity and function .

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activities, further studies are required to fully understand its safety profile and potential side effects. The compound's purity and formulation are critical factors influencing its biological activity and toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 1,1-dioxo-1lambda6-thiomorpholine-3-carboxylate hydrochloride, and how can by-product formation be minimized?

  • Methodological Answer : Synthesis optimization requires selecting reaction conditions (e.g., solvent polarity, temperature, and catalyst) that favor nucleophilic substitution at the thiomorpholine ring. For example, using anhydrous conditions and controlled stoichiometry of reagents can reduce hydrolysis by-products. Characterization of intermediates via thin-layer chromatography (TLC) or HPLC (as seen in impurity profiling of similar hydrochlorides ) ensures stepwise purity. Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) may improve yield and purity.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous thiomorpholine derivatives, focusing on the deshielded carboxylate (δ ~165-175 ppm in 13C) and thiomorpholine-dioxo sulfur (δ ~3.5-4.5 ppm in 1H).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with a mass error <2 ppm. Fragmentation patterns should align with the cleavage of the ester and dioxo-thiomorpholine groups.
  • IR Spectroscopy : Validate the carbonyl (C=O) stretch at ~1700 cm⁻¹ and sulfone (S=O) stretches at ~1150-1300 cm⁻¹.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the crystal structure of this compound, particularly in resolving disorder in the thiomorpholine ring?

  • Methodological Answer :

  • Data Collection : Collect high-resolution (<1.0 Å) diffraction data at low temperature (100 K) to minimize thermal motion artifacts.
  • Structure Solution : Use SHELXD for phase determination via dual-space methods, followed by SHELXL for refinement. Apply constraints (e.g., DELU and SIMU) to manage positional disorder in the dioxo-thiomorpholine moiety .
  • Validation : Analyze residual density maps (e.g., using OLEX2) to confirm the absence of unmodeled electron density.

Q. How can contradictions between NMR and mass spectrometry data be resolved during structural elucidation?

  • Methodological Answer :

  • Dynamic Effects in NMR : If unexpected splitting or broadening occurs (e.g., due to hindered rotation of the ester group), variable-temperature NMR (VT-NMR) can identify conformational exchange.
  • Ionization Artifacts in MS : Adduct formation (e.g., Na+ or K+) may shift m/z values. Use high-purity solvents and additives (e.g., 0.1% formic acid) to enhance protonation efficiency. Cross-validate with elemental analysis for stoichiometric confirmation .

Q. What strategies are effective for analyzing the hydrogen-bonding network in this compound using graph set analysis?

  • Methodological Answer :

  • Data Collection : Obtain a high-quality crystal structure and identify donor-acceptor pairs (e.g., N–H⋯O, O–H⋯O) using Mercury or PLATON.
  • Graph Set Notation : Classify motifs (e.g., R22(8)R_2^2(8) for dimeric rings) based on Etter’s rules. For example, the carboxylate oxygen may act as an acceptor for adjacent N–H donors, forming a chain motif C(4)C(4) .
  • Thermal Analysis : Correlate hydrogen-bond stability with DSC/TGA data to assess their contribution to lattice energy.

Q. How can impurity profiling of this compound be conducted using advanced chromatographic techniques?

  • Methodological Answer :

  • HPLC Method Development : Use a C18 column with a gradient elution (e.g., 0.1% TFA in water/acetonitrile). Optimize detection at 210-220 nm for sulfone and carboxylate chromophores.
  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base) to identify degradation products. Compare retention times and MS/MS spectra against reference standards (e.g., EP impurities ).

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